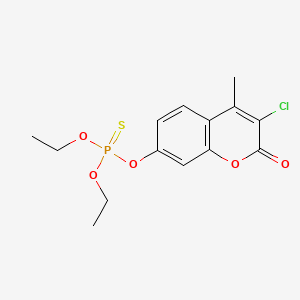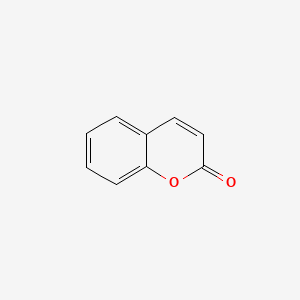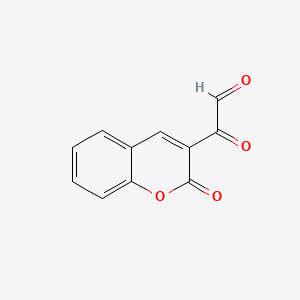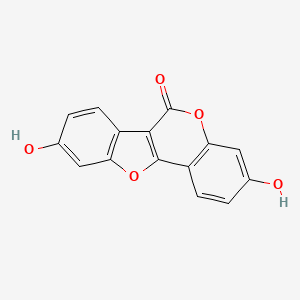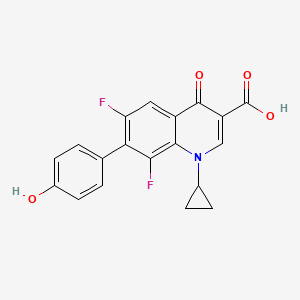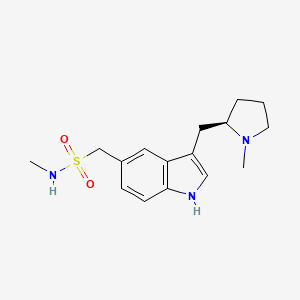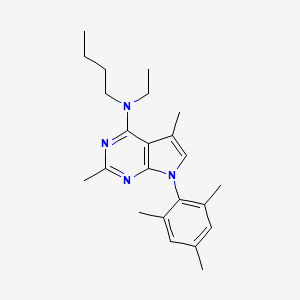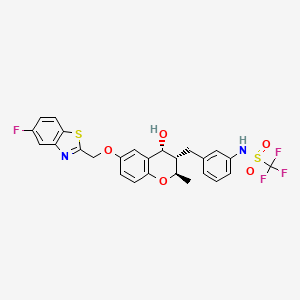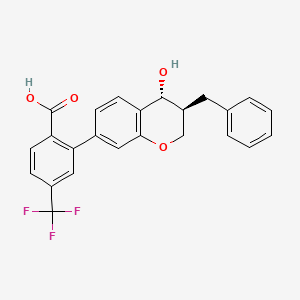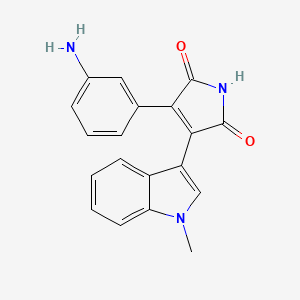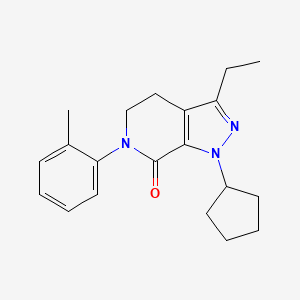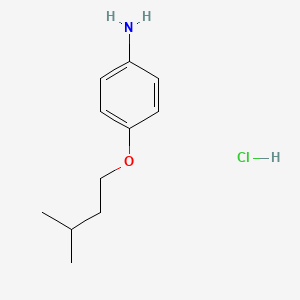![molecular formula C17H17N3O3 B1669536 4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1669536.png)
4-[5-(3,4-Diethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYM5181 is a synthetic organic compound known for its role as an agonist of the sphingosine-1-phosphate receptor 1 (S1P1). This receptor is part of the lysophospholipid receptor family, which plays a crucial role in various physiological processes, including immune cell trafficking and vascular development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of CYM5181 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent attachment of the pyridine and diethoxyphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of CYM5181 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions
CYM5181 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
CYM5181 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving sphingosine-1-phosphate receptors.
Biology: Investigated for its role in immune cell trafficking and vascular development.
Medicine: Explored for potential therapeutic applications in conditions like multiple sclerosis, transplant rejection, and adult respiratory distress syndrome.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery
Mecanismo De Acción
CYM5181 exerts its effects by binding to the sphingosine-1-phosphate receptor 1 (S1P1). This binding activates the receptor, leading to downstream signaling pathways that regulate immune cell trafficking, vascular development, and other physiological processes. The compound’s efficacy is attributed to its high affinity and specificity for the S1P1 receptor .
Comparación Con Compuestos Similares
Similar Compounds
Fingolimod: Another S1P1 agonist used in the treatment of multiple sclerosis.
Siponimod: A selective S1P1 and S1P5 receptor modulator.
Ozanimod: An S1P1 and S1P5 receptor modulator used in the treatment of multiple sclerosis.
Uniqueness
CYM5181 is unique due to its high specificity for the S1P1 receptor and its ability to activate the receptor without requiring interactions with the sphingosine-1-phosphate-like headgroup. This makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C17H17N3O3 |
|---|---|
Peso molecular |
311.33 g/mol |
Nombre IUPAC |
5-(3,4-diethoxyphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H17N3O3/c1-3-21-14-6-5-13(11-15(14)22-4-2)17-19-16(20-23-17)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3 |
Clave InChI |
MMKXHTDCKLZHIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3)OCC |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
CYM5181; CYM 5181; CYM-5181. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



